molecular formula C17H30Cl2N4O2S B3234710 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride CAS No. 1353980-46-7

2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride

Cat. No.: B3234710
CAS No.: 1353980-46-7
M. Wt: 425.4 g/mol
InChI Key: UHXKXVJHQPLXKE-UHFFFAOYSA-N
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Description

2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride is a synthetic compound with a pyrimidine core, substituted with piperidin-4-ylmethoxy groups at the 4 and 6 positions and a methylthio group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a methylating agent.

    Attachment of Piperidin-4-ylmethoxy Groups: The piperidin-4-ylmethoxy groups are attached through nucleophilic substitution reactions, where the pyrimidine core reacts with piperidin-4-ylmethanol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperidin-4-ylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trisubstituted Pyrimidines: These compounds have similar structural features but different substituents, leading to varied biological activities.

    Piperidine Derivatives: Compounds with piperidine moieties that exhibit diverse pharmacological properties.

Uniqueness

2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dual piperidin-4-ylmethoxy groups and methylthio substitution make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-4,6-bis(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S.2ClH/c1-24-17-20-15(22-11-13-2-6-18-7-3-13)10-16(21-17)23-12-14-4-8-19-9-5-14;;/h10,13-14,18-19H,2-9,11-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKXVJHQPLXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OCC2CCNCC2)OCC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride
Reactant of Route 3
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride
Reactant of Route 4
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride
Reactant of Route 6
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride

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